molecular formula C23H28N2O4S B11348096 1-[(3-methylbenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide

1-[(3-methylbenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide

Cat. No.: B11348096
M. Wt: 428.5 g/mol
InChI Key: UDHNTZWSVUMHMX-UHFFFAOYSA-N
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Description

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a piperidine ring, a methanesulfonyl group, and a prop-2-en-1-yloxy phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride under basic conditions.

    Attachment of the Prop-2-en-1-yloxy Phenyl Group: This step involves the reaction of the sulfonylated piperidine with 4-(prop-2-en-1-yloxy)phenylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[4-(METHOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[4-(ETHOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the prop-2-en-1-yloxy group, which can impart specific reactivity and binding properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C23H28N2O4S

Molecular Weight

428.5 g/mol

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-N-(4-prop-2-enoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H28N2O4S/c1-3-15-29-22-9-7-21(8-10-22)24-23(26)20-11-13-25(14-12-20)30(27,28)17-19-6-4-5-18(2)16-19/h3-10,16,20H,1,11-15,17H2,2H3,(H,24,26)

InChI Key

UDHNTZWSVUMHMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)OCC=C

Origin of Product

United States

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